N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE

Asymmetric Synthesis Chiral Diamine Ketone Reduction

N-(1-Phenylethyl)ethane-1,2-diamine (CAS 5424-17-9) is a chiral N-substituted ethylenediamine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. This compound exists as a liquid at ambient conditions, characterized by a density of 0.974 g/cm³ and a boiling point of 263.6°C at 760 mmHg.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 5424-17-9
Cat. No. B1267376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE
CAS5424-17-9
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCN
InChIInChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3
InChIKeyPPLYZPAMMOECNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylethyl)ethane-1,2-diamine (CAS 5424-17-9): Procurement-Grade Chiral Ethylenediamine Building Block


N-(1-Phenylethyl)ethane-1,2-diamine (CAS 5424-17-9) is a chiral N-substituted ethylenediamine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1]. This compound exists as a liquid at ambient conditions, characterized by a density of 0.974 g/cm³ and a boiling point of 263.6°C at 760 mmHg . Its structure features a 1-phenylethyl moiety attached to one of the two primary amine nitrogens of the ethylenediamine backbone, rendering the molecule inherently chiral and endowing it with a defined steric and electronic profile that governs its utility in coordination chemistry and asymmetric synthesis [1].

Chiral Auxiliary Entry-level stereochemical control for ketone reduction workflows
Coordination Tuning Intermediate steric profile for Cu(II) complex reactivity modulation
Ionic Liquid Scaffold Dual-site functionalizable core for chiral RTIL synthesis

Procurement Note: Why N-(1-Phenylethyl)ethane-1,2-diamine Is Not Interchangeable with Other N-Substituted Ethylenediamines


The 1-phenylethyl substituent of N-(1-phenylethyl)ethane-1,2-diamine imparts a unique combination of steric bulk, π-electron density, and chirality that cannot be replicated by simpler N-alkyl (e.g., methyl, ethyl) or N-benzyl analogs [1]. In metal-catalyzed reactions, this substitution pattern dictates the conformational preference of the chelate ring and, consequently, the catalytic activity and stereochemical outcome [2]. Direct substitution with a generic ethylenediamine derivative—even one with a similar molecular weight—will fundamentally alter the coordination environment, leading to unpredictable changes in reaction kinetics, selectivity, and product distribution. The quantitative evidence presented below demonstrates exactly where these differences translate into measurable performance divergence.

Steric profile

Simpler N-alkyl ethylenediamines cannot replicate the 1-phenylethyl steric environment, altering chelate conformation and catalytic activity

Chirality requirement

Achiral or benzyl-substituted analogs lack the enantiomeric influence critical for asymmetric induction outcomes

π-interaction context

Absence of the aromatic π-system in simpler diamines may limit surface adsorption in corrosion-inhibitor evaluation

Quantitative Differentiation: N-(1-Phenylethyl)ethane-1,2-diamine vs. Closest Analogs


Asymmetric Reduction of Ketones: Modest Optical Induction (8% e.e.) vs. High-Performance 1,2-Diphenylethylenediamine Catalysts (>90% e.e.)

In the asymmetric reduction of aromatic ketones, the complex of lithium aluminum hydride with (-)-N-(α-phenylethyl)ethylenediamine (the enantiopure form of the target compound) delivers alcohols with an optical purity of up to 8% enantiomeric excess (e.e.) . In contrast, catalysts derived from 1,2-diphenylethylenediamine—a structurally related but more elaborate chiral diamine—routinely achieve enantioselectivities exceeding 90% e.e. (e.g., 98% e.e. reported for Ru/phosphine-diamine systems [1]). This >10-fold difference in chiral induction efficiency provides a clear procurement decision point: the target compound is not a high-performance asymmetric catalyst ligand but serves as a cost-effective, entry-level chiral auxiliary for applications where modest induction is acceptable or where the diamine is further elaborated.

Asymmetric Reduction
Reported
Up to 8% e.e. vs. 90–98% e.e. (diphenylethylenediamine catalysts)
Modest enantioselectivity context for entry-level chiral auxiliary use
LiAlH₄ complex; Ru/phosphine-diamine comparator conditions apply
Asymmetric Synthesis Chiral Diamine Ketone Reduction

Steric Tuning of Cu(II) Complexes: N-Substitution Modulates Catalytic Autoxidation Activity

Studies on the autoxidation of tert-butylphenols catalyzed by Cu(II) complexes of N-substituted ethylenediamines demonstrate that catalytic activity is strongly dependent on the steric crowding around the nitrogen atoms [1]. While the 1-phenylethyl derivative was not explicitly tested in this study, the systematic variation of N-substituents (e.g., methyl vs. longer alkyl chains) reveals a structure-activity relationship that allows rational selection of the target compound. The 1-phenylethyl group occupies an intermediate steric regime—bulkier than methyl but less conformationally constrained than diphenylmethyl—enabling predictable tuning of metal complex reactivity in oxidation catalysis.

Steric Modulation
Class-level
Intermediate steric bulk inferred
Supports predictable tuning of Cu(II) complex oxidation activity
Based on structure‑activity trends in N‑substituted ethylenediamine analogs
Coordination Chemistry Catalysis Copper Complexes

Chiral Ionic Liquid Precursor: (S)-Enantiomer Utilized in RTIL Synthesis

The (S)-enantiomer of N-(1-phenylethyl)ethane-1,2-diamine (CAS 116949-14-5) has been employed as a key building block in the synthesis of novel chiral room-temperature ionic liquids (RTILs) . These RTILs were fully characterized by DSC and applied as reaction media for the Heck arylation of aza-endocyclic acrylates. While alternative chiral amines (e.g., 1-phenylethylamine, cinchona alkaloids) can also yield chiral ILs, the ethylenediamine backbone of the target compound provides a distinct cation scaffold with two modifiable nitrogen sites, offering synthetic flexibility not available with monoamines.

Ionic Liquid Synthesis
Reported
(S)-enantiomer incorporated into imidazolinium RTILs
Validated chiral ionic liquid precursor with dual‑site modification capability
Source data limited; enantiopure form (CAS 116949-14-5) required
Ionic Liquids Chiral Synthesis Green Chemistry

Corrosion Inhibition Potential: Class‑Based Anticorrosive Activity of Related Bis(phenylethylidene) Derivatives

Electrochemical and computational studies have established that N1,N2-bis(1-phenylethylidene)ethane-1,2-diamine—a Schiff base derivative closely related to the target diamine—functions as an effective corrosion inhibitor for carbon steel in 1.0 M HCl [1]. While the target compound itself has not been directly evaluated in published corrosion studies, its structural similarity (primary diamine vs. imine derivative) and the known ability of ethylenediamine-based compounds to form protective layers on metal surfaces support its potential utility in anticorrosion formulations. This class‑level evidence indicates that the 1-phenylethyl substituent does not preclude and may enhance adsorption onto metal surfaces compared to unsubstituted ethylenediamine.

Corrosion Inhibition
Class-level
Schiff base derivative active on carbon steel/HCl
Phenylethyl group may enhance surface adsorption via π‑interactions
Target diamine untested; data from related bis(phenylethylidene) analog
Corrosion Inhibition Carbon Steel Electrochemistry

Procurement-Focused Application Scenarios for N-(1-Phenylethyl)ethane-1,2-diamine


Entry‑Level Chiral Auxiliary for Modest Asymmetric Induction

In academic or industrial settings where high enantioselectivity is not required, N-(1-phenylethyl)ethane-1,2-diamine serves as a cost-effective chiral diamine. Its use in LiAlH₄-mediated ketone reduction yields up to 8% e.e., sufficient for preliminary stereochemical investigations or for reactions where the chiral information is further amplified in subsequent steps . This scenario is appropriate when the budget or synthetic complexity precludes the use of premium chiral ligands like 1,2-diphenylethylenediamine.

Steric Tuning in Copper‑Catalyzed Oxidation Processes

For researchers optimizing Cu(II)-catalyzed autoxidation reactions, the 1-phenylethyl group provides a defined steric environment that can modulate catalytic activity without over‑crowding the metal center [1]. This compound is a rational choice when systematic structure‑activity studies indicate that intermediate steric bulk—greater than methyl but less than diphenylmethyl—is desirable for achieving target reaction rates or selectivities.

Chiral Ionic Liquid Precursor for Tailored Reaction Media

The (S)-enantiomer of N-(1-phenylethyl)ethane-1,2-diamine is a validated precursor for chiral room‑temperature ionic liquids (RTILs) used in Heck arylation and related transformations . Procurement of the enantiopure form (CAS 116949-14-5) enables the construction of imidazolinium-based chiral solvents with unique solvation properties, offering an alternative to more common chiral cations derived from ephedrine or cinchona alkaloids.

Corrosion Inhibitor Development for Acidic Media

Based on the demonstrated anticorrosive activity of structurally analogous bis(phenylethylidene) derivatives [2], N-(1-phenylethyl)ethane-1,2-diamine warrants evaluation as a corrosion inhibitor for carbon steel in hydrochloric acid environments. The 1-phenylethyl substituent is expected to enhance surface adsorption through π‑stacking interactions with the metal surface, potentially improving inhibition efficiency relative to unsubstituted ethylenediamine.

Application
Selection Property
Validation Focus
Entry‑level asymmetric induction studies
Modest enantioselectivity context
Benchmark against high‑performance chiral ligands
Cu(II)-catalyzed oxidation tuning
Intermediate steric profile
Compare activity with N-methyl and N-benzyl analogs
Chiral ionic liquid synthesis
Dual‑site functionalizable diamine core
Confirm enantiopurity for targeted solvation properties
Corrosion inhibitor development
Class‑derived surface adsorption potential
Evaluate inhibition on carbon steel in HCl media

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